1-Nitro-2-(prop-2-yn-1-yloxy)benzene
Overview
Description
1-Nitro-2-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H7NO3. It is a derivative of benzene, where a nitro group and a prop-2-yn-1-yloxy group are attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-2-(prop-2-yn-1-yloxy)benzene can be synthesized through a multi-step process. One common method involves the nitration of 2-(prop-2-yn-1-yloxy)benzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-2-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the prop-2-yn-1-yloxy group is replaced by other functional groups.
Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-Amino-2-(prop-2-yn-1-yloxy)benzene.
Substitution: Various substituted benzene derivatives.
Oxidation: Corresponding carbonyl compounds.
Scientific Research Applications
1-Nitro-2-(prop-2-yn-1-yloxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-nitro-2-(prop-2-yn-1-yloxy)benzene involves its interaction with molecular targets such as p-glycoprotein. By inhibiting p-glycoprotein, the compound can prevent the efflux of anticancer drugs from cancer cells, thereby enhancing the effectiveness of chemotherapy . The compound may also induce apoptosis in cancer cells through dose-dependent mechanisms, leading to cell death at higher concentrations .
Comparison with Similar Compounds
1-Nitro-2-(prop-2-yn-1-yloxy)benzene can be compared with other similar compounds, such as:
1-Nitro-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with the nitro group at the para position.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Contains a methoxy group instead of a nitro group.
4-(Prop-2-yn-1-yloxy)benzonitrile: Contains a nitrile group instead of a nitro group.
Properties
IUPAC Name |
1-nitro-2-prop-2-ynoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYIVAJBFNTKGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508619 | |
Record name | 2-Nitrophenyl 2-propynyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13350-09-9 | |
Record name | 2-Nitrophenyl 2-propynyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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